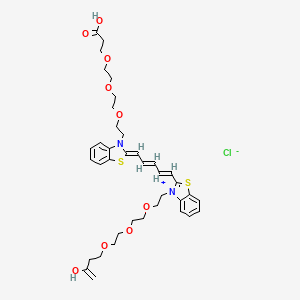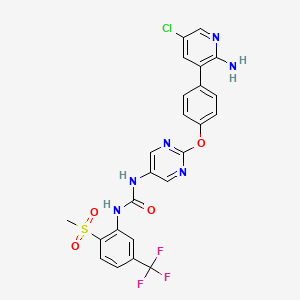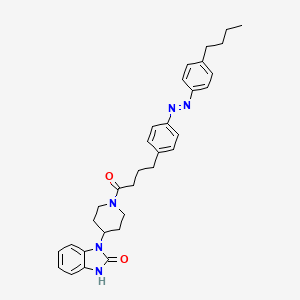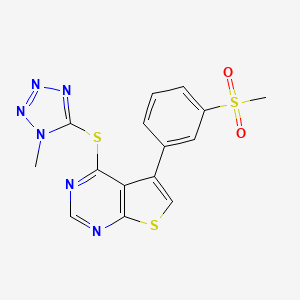
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is a compound that features a benzothiazole core linked to two polyethylene glycol (PEG) chains, each terminated with a carboxylic acid group. This compound is often used in various scientific applications due to its unique properties, including its ability to form stable conjugates with biomolecules and its fluorescent characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative.
PEGylation: The benzothiazole core is then reacted with polyethylene glycol chains that are functionalized with carboxylic acid groups. .
Industrial Production Methods
Industrial production of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid groups can participate in substitution reactions to form amide or ester bonds.
Common Reagents and Conditions
Coupling Agents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acid groups for amide bond formation.
Major Products
Amide Conjugates: Formed by the reaction of carboxylic acid groups with amine-containing biomolecules.
Triazole Conjugates: Formed through click chemistry reactions with azide or alkyne-functionalized molecules.
Scientific Research Applications
N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology, where its PEGylation properties enhance solubility and stability
Mechanism of Action
The mechanism of action of N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 involves its ability to form stable conjugates with biomolecules through amide or click chemistry reactions. The fluorescent properties of the benzothiazole core allow for the visualization and tracking of these conjugates in various biological and chemical systems. The PEG chains enhance the solubility and biocompatibility of the compound, making it suitable for use in biological environments .
Comparison with Similar Compounds
Similar Compounds
N-(acid-PEG3)-N-bis(PEG3-azide): A similar compound with azide groups that enable click chemistry reactions.
N-(acid-PEG3)-N-bis(PEG3-amine): Contains amine groups for bio-conjugation.
Uniqueness
N,N’-bis-(acid-PEG3)-Benzothiazole Cy5 is unique due to its combination of a fluorescent benzothiazole core and PEG chains terminated with carboxylic acid groups. This combination allows for versatile conjugation options and enhances the compound’s solubility and biocompatibility, making it highly valuable in various scientific applications .
Properties
Molecular Formula |
C37H47ClN2O10S2 |
|---|---|
Molecular Weight |
779.36 |
IUPAC Name |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |
InChI Key |
WBZANWPVNZPRHP-UHFFFAOYSA-N |
SMILES |
C=C(CCOCCOCCOCC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=C3N(C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









